1-(2-fluorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea
CAS No.: 1040672-17-0
Cat. No.: VC8437340
Molecular Formula: C20H18F2N4O2
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1040672-17-0 |
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Molecular Formula | C20H18F2N4O2 |
Molecular Weight | 384.4 g/mol |
IUPAC Name | 1-(2-fluorophenyl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea |
Standard InChI | InChI=1S/C20H18F2N4O2/c21-15-8-6-14(7-9-15)17-10-11-19(27)26(25-17)13-3-12-23-20(28)24-18-5-2-1-4-16(18)22/h1-2,4-11H,3,12-13H2,(H2,23,24,28) |
Standard InChI Key | ZYFWJONDTIMMCR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |
Canonical SMILES | C1=CC=C(C(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |
Introduction
Structural Overview
The chemical structure of this compound includes:
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A urea backbone with two distinct substituents:
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A 2-fluorophenyl group attached to one nitrogen atom.
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A propyl chain linked to a pyridazinone derivative (3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl) attached to the other nitrogen atom.
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The molecule features fluorinated aromatic rings, which are known for enhancing biological activity due to their electron-withdrawing properties.
Synthesis
The synthesis of such compounds typically involves:
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Preparation of the pyridazinone intermediate:
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Starting from a substituted hydrazine and an appropriate diketone or ester.
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Cyclization under acidic or basic conditions forms the pyridazinone core.
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Formation of the urea linkage:
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Reacting the pyridazinone intermediate with an isocyanate or carbamoyl chloride derivative in the presence of a base.
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Introduction of fluorophenyl groups:
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Fluorinated aromatic rings are incorporated via substitution reactions using fluorobenzene derivatives.
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These steps require careful control of reaction conditions to ensure high yields and purity.
Potential Applications
Urea derivatives with fluorinated aromatic groups have shown promise in various fields:
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Medicinal Chemistry:
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Urea-based compounds are often explored as enzyme inhibitors or receptor antagonists due to their ability to form hydrogen bonds and interact with active sites.
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The fluorine atoms enhance lipophilicity and metabolic stability, making these compounds suitable for drug development.
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Anticancer Activity:
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Urease Inhibition:
Research Findings
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Studies on related compounds indicate significant biological activity, such as anticancer and enzyme inhibition properties .
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Fluorinated compounds often show enhanced binding affinity due to their electronic effects.
Spectroscopic Characterization
To confirm the structure of such compounds, common techniques include:
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NMR Spectroscopy (1H and 13C): To identify chemical shifts corresponding to the aromatic protons, fluorine-substituted carbons, and the urea group.
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Mass Spectrometry (HRMS): To verify the molecular weight and formula.
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IR Spectroscopy: To detect characteristic urea (C=O stretch) and aromatic C-F bonds.
Computational Studies
Docking simulations can predict interactions with biological targets like enzymes or receptors. For instance, similar compounds have shown hydrogen bonding with active site residues in BRAF kinase .
Comparative Analysis
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